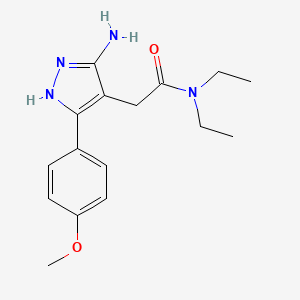![molecular formula C10H10N2O B12835104 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one, also known by its systematic name (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol , has the empirical formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . This compound features an imidazo[1,2-a]pyridine core with a methyl group at the 5-position and a hydroxymethyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor, such as 5-methyl-1H-imidazole, and then introduce the pyridine ring. Various synthetic routes have been explored, including cyclization reactions and functional group transformations . Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research laboratories often employ custom synthetic routes to access novel derivatives. Scale-up for industrial purposes would involve optimization of reaction conditions, purification, and safety considerations.
Analyse Chemischer Reaktionen
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions at the 6-position could modify the aryl moiety. Common reagents and conditions would depend on the specific transformation.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially as kinase inhibitors .
Organic Synthesis: It serves as a building block for constructing more complex molecules.
Anticancer Activity: Some derivatives exhibit cytotoxicity against cancer cell lines .
Pharmacophore Exploration: The biaryl-like pharmacophore in related compounds has been associated with anticancer properties .
Fine Chemicals: It may find applications in specialty chemicals or pharmaceutical intermediates.
Wirkmechanismus
The precise mechanism by which 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one exerts its effects remains an active area of research. It likely involves interactions with cellular targets, possibly related to kinase inhibition or other signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a comprehensive list of similar compounds, it’s worth noting that the imidazo[1,2-a]pyridine scaffold appears in various bioactive molecules
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(5-methylimidazo[1,2-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-9(8(2)13)3-4-10-11-5-6-12(7)10/h3-6H,1-2H3 |
InChI-Schlüssel |
LBVIDBCGXZKPSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=NC=CN12)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)








![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)


